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Compound of Interest

Compound Name: TNO211

Cat. No.: B12388713 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the treatment schedules, experimental

protocols, and key findings from the Phase I clinical trials of TNO155, a selective, allosteric

inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase-2). The information

is intended to guide further research and development of this compound.

Introduction to TNO155
TNO155 is an orally administered small molecule that targets SHP2, a non-receptor protein

tyrosine phosphatase involved in cell growth and differentiation through the MAPK signaling

pathway.[1][2] SHP2 is also implicated in immune checkpoint modulation via the PD-1/PD-L1

pathway.[2][3] As an oncoprotein overexpressed in various cancers, SHP2 is a compelling

therapeutic target.[3] The initial first-in-human Phase I trial, CTNO155X2101 (NCT03114319),

was an open-label, dose-escalation and expansion study designed to assess the safety,

tolerability, pharmacokinetics, and preliminary efficacy of TNO155 in adults with advanced solid

tumors.[1][4][5] Subsequent Phase Ib studies have explored TNO155 in combination with other

targeted therapies and immunotherapies.[6][7][8]

TNO155 Signaling Pathway
TNO155 allosterically inhibits SHP2, which is a critical node in the RAS-RAF-MEK-ERK

(MAPK) signaling cascade. Activated receptor tyrosine kinases (RTKs) recruit SHP2, which in

turn dephosphorylates specific substrates, leading to the activation of RAS and downstream
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signaling. By inhibiting SHP2, TNO155 aims to block this pathway, thereby inhibiting tumor cell

proliferation and survival.[3] Preclinical studies have also shown that TNO155 can suppress the

JAK/STAT pathway by downregulating p-JAK1, p-STAT1, and p-STAT3.[9]
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Caption: TNO155 Mechanism of Action.

Phase I Clinical Trial Treatment Schedules
The Phase I clinical development of TNO155 has explored various dosing schedules for both

monotherapy and combination regimens.

Monotherapy Dose Escalation (NCT03114319)
The initial dose-finding study evaluated multiple schedules to determine the optimal dose and

regimen.[1]
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Schedule Type Dosing Regimen Dose Range
Number of Patients
(n)

2 weeks on / 1 week

off
Once Daily (QD) 1.5 - 70 mg 55

Twice Daily (BID) 30 - 50 mg 25

3 weeks on / 1 week

off
Once Daily (QD) 30 - 60 mg 32

Continuous Once Daily (QD) 40 or 50 mg 6

Combination Therapy Dose Escalation
TNO155 has been evaluated in combination with various agents, including PD-1 inhibitors,

CDK4/6 inhibitors, and KRAS G12C inhibitors.

TNO155 with Spartalizumab (anti-PD-1) (NCT04000529)[6][10]

TNO155 Dosing Schedule TNO155 Dose Spartalizumab Dose

2 weeks on / 1 week off 5-50 mg BID, 20 or 60 mg QD 300 mg every 3 weeks

Recommended Dose 60 mg QD 300 mg every 3 weeks

TNO155 with Ribociclib (CDK4/6 inhibitor) (NCT04000529)[6][10]

TNO155 Dosing
Schedule

TNO155 Dose
Ribociclib Dosing
Schedule

Ribociclib Dose

2w/1w or 3w/1w
20-60 mg QD, 20-40

mg BID

Continuous, 2w/1w, or

3w/1w
150-200 mg QD

Recommended Dose 40 mg QD (2w/1w) Continuous 200 mg QD

TNO155 with JDQ433 (KRAS G12C inhibitor) (KontRASt-01, NCT04699188)[7]
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TNO155 Dosing
Schedule

TNO155 Dose
JDQ433 Dosing
Schedule

JDQ433 Dose

Optimal Dosing

Schedule

2 weeks on / 1 week

off
Continuous 200 mg BID

10 mg BID

Quantitative Data Summary
Pharmacokinetics of TNO155 (Monotherapy)
Pharmacokinetic analyses revealed rapid absorption and dose-proportional exposure.[1][11]

Parameter Value

Median Time to Maximum Concentration (Tmax) ~1.1 hours

Median Half-life (T½) ~34 hours

Dose Proportionality (AUCτ beta) 1.09 (90% CI 1.02–1.16)

Clinical Efficacy
Monotherapy (NCT03114319)[1]

Best Observed Response Percentage of Patients Median Duration

Stable Disease (SD) 20% (24/118) 4.9 months

Combination with Spartalizumab (NCT04000529)[6]

Response Metric All Doses (n=57)
Recommended Dose
(n=19)

Disease Control Rate (DCR) 26.3% 31.6%

Partial Response (PR) Rate 1.8% 5.3%

Stable Disease (SD) Rate 24.6% 26.3%

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://ascopubs.org/doi/10.1200/JCO.2021.39.15_suppl.3005
https://www.researchgate.net/publication/352072840_Initial_results_from_a_dose_finding_study_of_TNO155_a_SHP2_inhibitor_in_adults_with_advanced_solid_tumors
https://ascopubs.org/doi/10.1200/JCO.2021.39.15_suppl.3005
https://www.targetedonc.com/view/tn0155-and-targeted-therapies-lead-to-positive-responses-in-solid-tumors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Combination with Ribociclib (NCT04000529)[6]

Response Metric All Doses (n=46) Recommended Dose (n=9)

Disease Control Rate (DCR) 13.0% 44.4%

Combination with JDQ433 (NCT04699188) in NSCLC Patients[7]

Response Metric
KRAS G12C Inhibitor Pre-
treated (n=12)

KRAS G12C Inhibitor
Naïve (n=12)

Objective Response Rate

(ORR)
33.3% 33.3%

Disease Control Rate (DCR) 66.7% 83.3%

Safety and Tolerability (Monotherapy)
The most common treatment-related adverse events (AEs) were generally Grade 1/2.[1]

Adverse Event (All Grades) Percentage of Patients

Increased blood creatine phosphokinase 28%

Peripheral edema 26%

Diarrhea 26%

Acneiform dermatitis 23%

The most common Grade ≥3 treatment-related AEs included decreased platelets (4%), and

increased aspartate aminotransferase, diarrhea, and decreased neutrophils (3% each).[1]

Experimental Protocols
The following are generalized protocols for key experiments cited in the TNO155 Phase I trials.

Specific details may vary based on the central laboratory's standard operating procedures.
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Pharmacokinetic (PK) Analysis
Objective: To determine the absorption, distribution, metabolism, and excretion of TNO155.

Methodology:

Sample Collection: Collect whole blood samples in appropriate anticoagulant tubes at pre-

defined time points pre- and post-dose.[5]

Plasma Separation: Centrifuge blood samples to separate plasma.

Drug Extraction: Extract TNO155 from plasma using liquid-liquid or solid-phase extraction.

LC-MS/MS Analysis: Quantify TNO155 concentrations using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method.

Data Analysis: Use pharmacokinetic modeling software to calculate parameters such as

Tmax, Cmax, AUC, and T½.
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Caption: Pharmacokinetic Analysis Workflow.

Pharmacodynamic (PD) Analysis: DUSP6 Expression
Objective: To measure the inhibition of the MAPK pathway by assessing the expression of

DUSP6, a downstream target of ERK signaling.[1][11]

Methodology:
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Biopsy Collection: Obtain paired tumor biopsies before and during treatment.

RNA Extraction: Isolate total RNA from biopsy samples using a suitable kit.

RNA Quality Control: Assess RNA integrity and concentration.

Reverse Transcription: Synthesize cDNA from the extracted RNA.

Quantitative PCR (qPCR): Perform qPCR using primers specific for DUSP6 and a reference

gene.

Data Analysis: Calculate the relative change in DUSP6 expression between pre- and on-

treatment samples. A reduction in DUSP6 expression indicates SHP2 inhibition.[1][11]
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Caption: Pharmacodynamic Analysis Workflow.

Whole-Transcriptome RNA Sequencing
Objective: To gain a comprehensive understanding of the molecular changes induced by

TNO155 treatment.

Methodology:

RNA Extraction and QC: As described in the PD analysis protocol.

Library Preparation: Construct sequencing libraries from the RNA samples.

Sequencing: Perform high-throughput sequencing of the prepared libraries.

Data Analysis:
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Quality Control: Assess the quality of the sequencing reads.

Alignment: Align reads to a reference genome.

Differential Expression Analysis: Identify genes that are significantly up- or down-regulated

upon treatment.

Pathway Analysis: Determine which biological pathways are enriched in the differentially

expressed genes.

Conclusion
The Phase I clinical trials of TNO155 have established a foundation for its further development.

The compound has demonstrated a manageable safety profile and favorable pharmacokinetic

properties, with evidence of target engagement.[1] While monotherapy has shown limited anti-

tumor activity, the combination of TNO155 with other targeted agents, particularly KRAS G12C

inhibitors, has shown promising efficacy.[7] The optimal dose and schedule for TNO155 in

various combinations are still under investigation.[1] These application notes and protocols

provide a framework for researchers to build upon as TNO155 progresses through clinical

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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